![molecular formula C10H7F3N2O3S B1417224 4,4,4-trifluoro-3-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid CAS No. 1114823-92-5](/img/structure/B1417224.png)
4,4,4-trifluoro-3-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid
概要
説明
Trifluoromethylated compounds are of great interest in medicinal chemistry due to their unique properties, such as increased lipophilicity, metabolic stability, and bioavailability . The compound you mentioned seems to be a trifluoromethylated pyrimidine derivative. Pyrimidine is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of such a compound would likely involve a pyrimidine ring attached to a butanoic acid group with three fluorine atoms attached to the terminal carbon .Chemical Reactions Analysis
The chemical reactions of trifluoromethylated compounds can vary widely depending on the other functional groups present in the molecule. Trifluoromethyl groups can influence the reactivity of the compound, often increasing its stability .Physical And Chemical Properties Analysis
Trifluoromethylated compounds tend to be more lipophilic and have a higher boiling point than their non-fluorinated counterparts. They also tend to be more resistant to metabolic degradation .科学的研究の応用
Microwave-Assisted Synthesis of Heterocycles : Shaaban (2008) discussed the use of 4,4,4-trifluoro-1-(thien-2-yl)butane-1,3-dione in microwave-assisted synthesis to produce trifluoromethyl derivatives of different heterocycles, demonstrating its utility in organic synthesis (Shaaban, 2008).
Synthesis of Quinolinones : Marull, Lefebvre, and Schlosser (2004) utilized a compound similar to the queried acid in the synthesis of quinolinones, highlighting its role in the creation of novel organic compounds (Marull, Lefebvre, & Schlosser, 2004).
Trifluoromethylated Analogues of Dihydroorotic Acid : Sukach et al. (2015) described the synthesis of trifluoromethylated analogues of dihydroorotic acid using 4-(Trifluoromethyl)pyrimidin-2(1H)-ones, indicating the potential of such compounds in pharmaceutical chemistry (Sukach et al., 2015).
Development of Antifungal Agents : Butters et al. (2001) explored the synthesis of voriconazole, a broad-spectrum antifungal agent, using a derivative of the queried compound, showing its relevance in medicinal chemistry (Butters et al., 2001).
Antimicrobial Activity of Chromeno[2,3-d]pyrimidinone Derivatives : Ghashang, Mansoor, and Aswin (2013) studied the synthesis and antimicrobial activity of certain chromeno[2,3-d]pyrimidinone derivatives, indicating the biological potential of compounds related to the queried acid (Ghashang, Mansoor, & Aswin, 2013).
Synthesis and Characterization of Oxathiazinane-S-Oxides : Zanatta et al. (2008) discussed the synthesis and characterization of new trifluoromethyl substituted oxathiazinane-S-oxides, further exemplifying the compound's significance in the synthesis of novel chemical structures (Zanatta et al., 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4,4,4-trifluoro-3-(4-oxothieno[2,3-d]pyrimidin-3-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O3S/c11-10(12,13)6(3-7(16)17)15-4-14-8-5(9(15)18)1-2-19-8/h1-2,4,6H,3H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYOMMZIWSLYBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)N(C=N2)C(CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


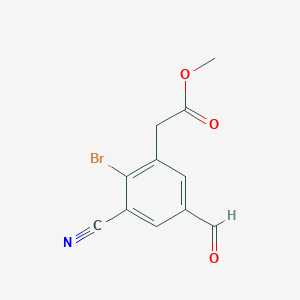
![2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro-](/img/structure/B1417148.png)
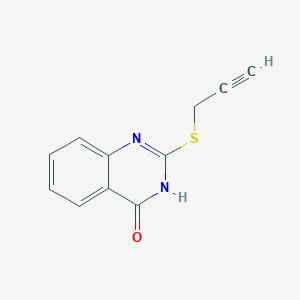
![4-Amino-benzo[1,2,5]thiadiazol-5-ol](/img/structure/B1417150.png)

![1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1417153.png)
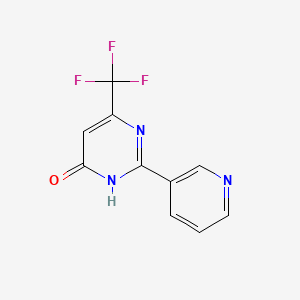
![6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1417156.png)
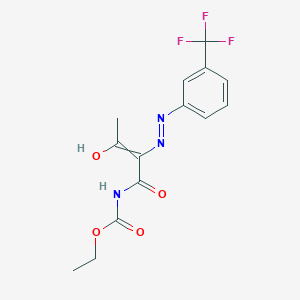
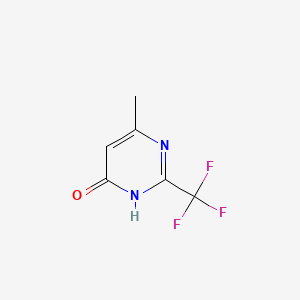
![6-[(Phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinol](/img/structure/B1417161.png)
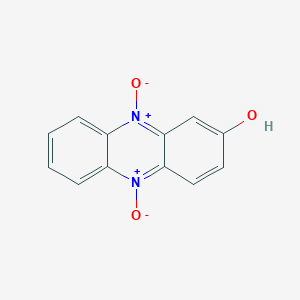
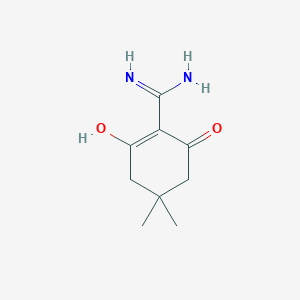
![3H-Pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B1417164.png)
